Methyl 5-[(4-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 5-[(4-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate” is a compound that has been studied for its potential as an antimycobacterial agent . It is a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid . The molecule’s conformation, with the fluorine atom oriented towards the base of the furan ring, is stabilized by a non-traditional intramolecular CH∙∙∙F bond .
Synthesis Analysis
The preparation of this compound involves a series of chemical reactions, and its analysis can be performed using techniques such as 1H-NMR, 13C-NMR, HRMS, and SC-XRD .Molecular Structure Analysis
The molecular structure of this compound is characterized by a furan ring with a fluorine atom oriented towards its base . This conformation is stabilized by a non-traditional intramolecular CH∙∙∙F bond between the fluorine atom and a hydrogen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . Further details about these reactions are not available in the search results.Mechanism of Action
This compound is part of a new class of antimycobacterial agents that interfere with iron homeostasis . It has been identified as a potential inhibitor of the salicylate synthase MbtI from Mycobacterium tuberculosis . This enzyme catalyzes the first reaction of the biosynthesis of specific siderophores, which ensure the supply of iron in Mycobacterium tuberculosis .
Future Directions
Properties
IUPAC Name |
methyl 5-[(4-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO6/c1-19-13(16)12-5-3-9(21-12)7-20-11-4-2-8(14)6-10(11)15(17)18/h2-6H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORWUDYMEXDISF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.